Lepadin G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21+,22?,23+,24-,25-/m1/s1 |
InChI Key |
RLTXIRPCJHXWEP-OYVHDDFXSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@@H]1C)CCCCC(CCC)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Synonyms |
lepadin G |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Marine Ascidian Bioprospecting and Source Organisms
Lepadin G is primarily sourced from marine ascidians, commonly known as sea squirts. These sessile, filter-feeding organisms are a rich source of structurally diverse and biologically active secondary metabolites. mdpi.com Bioprospecting efforts have identified several ascidian species as producers of lepadin alkaloids.
Notably, the initial isolation of this compound, along with its congeners Lepadins F and H, was from the Australian ascidian Aplidium tabascum. nih.gov While this compound itself has been specifically identified in Aplidium tabascum, other members of the lepadin family have been isolated from different ascidian genera, suggesting a broader distribution of this chemical class within this group of marine invertebrates. Other significant source organisms for lepadin alkaloids include species from the genera Clavelina and Didemnum. For instance, Lepadins A and B have been isolated from Clavelina lepadiformis, and Lepadins D, E, and F have been sourced from an unidentified species of Didemnum. nih.govnih.gov
The following table summarizes the key ascidian sources for lepadin-class alkaloids.
| Ascidian Species | Lepadin Alkaloids Isolated |
| Aplidium tabascum | Lepadins F, G, H nih.gov |
| Clavelina lepadiformis | Lepadins A, B, L nih.govmdpi.com |
| Didemnum sp. | Lepadins D, E, F, I, J, K nih.gov |
Advanced Extraction and Chromatographic Purification Strategies
The isolation of this compound from its marine source is a multi-step process that relies on a combination of classical and advanced analytical techniques. The general workflow involves initial extraction from the organism's tissues, followed by a series of chromatographic separations to achieve high purity.
Initial Extraction: The process typically begins with the exhaustive extraction of the collected ascidian specimens. A common method involves the use of organic solvents, often in a sequential manner to partition compounds based on polarity. For instance, methanol (B129727) and chloroform (B151607) are frequently employed to create a crude extract containing a mixture of metabolites, including the lepadin alkaloids. mdpi.com This initial extract is then concentrated to yield a residue that is subjected to further purification.
Chromatographic Purification: The purification of this compound from the crude extract is achieved through various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.
A common strategy involves a preliminary fractionation of the crude extract using techniques like Medium Pressure Liquid Chromatography (MPLC) over a silica (B1680970) gel stationary phase. mdpi.com This step separates the complex mixture into simpler fractions, allowing for more targeted purification.
Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of this compound. nih.gov Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is particularly effective in separating the individual lepadin alkaloids. The choice of the stationary phase, such as C18 columns, and the optimization of the mobile phase composition are critical for achieving high resolution and purity.
In some instances, a bioassay-guided fractionation approach is utilized. nih.govmdpi.com This strategy involves testing the biological activity of different fractions at each stage of the purification process. This allows researchers to focus on the fractions that exhibit the desired activity, thereby streamlining the isolation of the bioactive compound of interest.
The table below outlines a typical purification scheme for lepadin alkaloids.
| Purification Step | Technique | Stationary Phase | Mobile Phase (Eluent) |
| Initial Extraction | Solvent Extraction | - | Methanol, Chloroform mdpi.com |
| Preliminary Fractionation | MPLC | Silica Gel | Gradient of organic solvents mdpi.com |
| Final Purification | HPLC | C18 | Methanol/Water or Acetonitrile/Water gradients mdpi.com |
More advanced chromatographic techniques, such as counter-current chromatography (CCC), are also being explored for the efficient separation of alkaloids from natural product extracts. nih.gov CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the target compounds. While not yet specifically reported for this compound, the application of such advanced methods holds promise for improving the efficiency and yield of its purification.
Structural Elucidation and Absolute Stereochemical Assignment of Lepadin G
Application of High-Resolution Spectroscopic Techniques for Structural Determination
High-resolution spectroscopic methods are fundamental in establishing the planar structure and relative configuration of complex natural products like Lepadin G.
Mass Spectrometry Approaches (e.g., HR-ESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) plays a crucial role in determining the molecular formula of lepadin alkaloids. For instance, HR-ESIMS analysis of related lepadins has provided precise mass measurements, allowing for the confirmation of elemental composition. mdpi.comunifi.it The fragmentation patterns observed in MS/MS experiments can also provide valuable information about the substructures present in the molecule. mdpi.comunifi.it
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is indispensable for assigning the positions of atoms and understanding the connectivity within the this compound molecule. mdpi.comunifi.itresearchgate.netsciencegate.app Analysis of ¹H NMR spectra provides information on proton environments and coupling constants, while ¹³C NMR reveals the carbon skeleton. mdpi.comunifi.itnih.gov Two-dimensional NMR experiments, such as COSY, help identify coupled protons, while HSQC correlates proton and carbon signals. mdpi.comunifi.itresearchgate.net HMBC experiments reveal long-range correlations between protons and carbons, aiding in the assembly of the molecular framework. unifi.itresearchgate.netnih.gov NOESY experiments are particularly important for determining the relative stereochemistry by identifying protons that are spatially close to each other. mdpi.comunifi.it Comparisons of NMR data between natural this compound and synthetic samples, including diastereomers, have been crucial in assigning the correct relative configuration. nih.gov
Microscale Derivatization Techniques for Relative Configuration Assignment
Microscale derivatization techniques can be employed to gain further insights into the relative configuration of specific centers within the molecule, particularly in cases where spectroscopic data alone are insufficient. mdpi.comunifi.itresearchgate.net While not explicitly detailed for this compound in the provided snippets, such methods, like the modified Mosher's ester method, have been applied to related lepadins to determine the configuration of secondary alcohol centers in side chains. nih.govresearchgate.net This involves reacting the hydroxyl group with a chiral derivatizing agent and analyzing the NMR chemical shifts of the resulting diastereomers.
Methodologies for Absolute Configuration Elucidation
Determining the absolute configuration, which specifies the 3D arrangement of atoms in space, requires methods that go beyond relative stereochemistry.
Correlative Total Synthesis and Enantiomeric Comparisons
Total synthesis plays a pivotal role in assigning the absolute configuration of natural products. By synthesizing enantiomers of the proposed structure of this compound and comparing their properties, such as optical rotation, with those of the natural product, the absolute configuration can be established. researchgate.netacs.orgnih.govnih.govacs.orgresearchgate.netscilit.comub.edu The first total syntheses of Lepadin F and G, for instance, yielded enantiomers of the natural compounds, allowing for the assignment of their absolute configurations. acs.orgnih.govacs.org Comparisons of spectroscopic data, particularly NMR, between synthetic enantiomers and the natural product are also used to confirm the assignment. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, such as Circular Dichroism (CD) spectroscopy, is a powerful tool for determining the absolute configuration of chiral molecules. wikipedia.orgresearchgate.netnih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a characteristic spectrum. wikipedia.orgresearchgate.net While direct CD data for this compound is not explicitly provided in the search results, CD has been used as a general method for the determination of the absolute configuration of other lepadin family members, often involving the preparation of suitable derivatives to enhance the CD signals. nih.gov Exciton coupled circular dichroism (ECCD) of derivatives, such as N-p-bromobenzoyl derivatives, has been successfully applied to assign the absolute stereostructures of lepadins. nih.gov
Chemical Synthesis of Lepadin G and Analogues
Total Synthesis Strategies for Lepadin G
Total synthesis approaches for this compound often involve the construction of the decahydroquinoline (B1201275) core followed by the attachment and functionalization of the side chain. Key to these strategies is the control of relative and absolute stereochemistry at various positions on the molecule.
Tandem Ene-Yne-Ene Ring Closing Metathesis
One notable strategy for the synthesis of the decahydroquinoline skeleton of this compound involves a tandem ene-yne-ene ring closing metathesis (RCM) of an acyclic precursor. acs.orgnih.govacs.orgacs.org This reaction sequence allows for the efficient formation of the cyclic system. Following the RCM, a stereoselective hydrogenation step is employed to reduce the resulting diene moiety and establish the required stereochemistry in the decahydroquinoline core. acs.orgnih.govacs.orgacs.org This tandem approach has been successfully applied in the first total synthesis of ent-lepadin F and G. acs.orgnih.govacs.org
Stereoselective Hydrogenation Methodologies
Stereoselective hydrogenation is a crucial step in several synthetic routes to this compound and its analogues. This reaction is employed to reduce double bonds within cyclic or acyclic intermediates with high control over the resulting stereochemistry. In the context of the tandem RCM strategy, stereoselective hydrogenation of the hexahydroquinoline intermediate is essential for achieving the correct relative stereochemistry in the decahydroquinoline core. acs.orgnih.govacs.orgacs.org The selectivity of this hydrogenation can be influenced by factors such as the presence of protecting groups and the choice of catalyst. acs.orgacs.orgacs.org Stereoselective hydrogenation has also been utilized in other approaches to construct the decahydroquinoline core, sometimes in conjunction with other reactions like SN2 cyclization. researchgate.net
Directed Hydroxyl Protection for Stereochemical Control
The strategic use of protecting groups, particularly for hydroxyl functionalities, plays a vital role in controlling stereochemistry during the synthesis of this compound. acs.orgnih.govacs.orgacs.org A well-directed hydroxyl protection strategy can influence the outcome of key steps like stereoselective hydrogenation, guiding the approach of the catalyst and hydrogen to favor the formation of a specific diastereomer. acs.orgnih.govacs.orgacs.org For instance, a bulky silyl (B83357) group on a hydroxyl group has been envisioned to control the stereochemistry during the hydrogenation step following the tandem RCM. acs.orgacs.org
Synthetic Approaches to Decahydroquinoline Core Structures
The decahydroquinoline ring system is a common motif in many natural products, including the lepadins. Consequently, significant effort has been directed towards developing efficient and stereoselective methods for its construction.
Diels-Alder Reactions
Diels-Alder reactions are powerful cycloaddition reactions widely used in organic synthesis for the construction of six-membered rings, including the decahydroquinoline core. rsc.orguncg.edu This reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile. uncg.edu In the context of lepadin synthesis, Diels-Alder reactions have been employed to construct cyclohexene (B86901) intermediates that are subsequently elaborated into the decahydroquinoline system. researchgate.netresearchgate.net The use of chiral dienophiles or catalysts in Diels-Alder reactions can enable the stereoselective formation of the cyclic adduct, setting the stage for the desired stereochemistry in the final product. researchgate.netrsc.orgresearchgate.net Approaches utilizing Diels-Alder reactions have been developed for the synthesis of type III lepadin alkaloids, including lepadins F and G, employing novel ketolactone-type dienophiles with chiral diol units to achieve excellent regio- and stereoselectivity. researchgate.netresearchgate.net
Aminocyclization Reactions
Aminocyclization reactions represent a valuable strategy for the construction of nitrogen-containing heterocyclic ring systems, including the decahydroquinoline core found in lepadin alkaloids. This approach typically involves the intramolecular reaction of an amine functionality with an electrophilic center, leading to ring formation.
Research has demonstrated the utility of aminocyclization in the synthesis of enantiopure decahydroquinolines, which serve as key intermediates for lepadin alkaloids. For instance, the aminocyclization of 2-(3-aminoalkyl)cyclohexenones has been highlighted as a crucial step in developing synthetic routes to these complex structures. nih.govwikipedia.orgamazonaws.com This methodology allows for the stereocontrolled formation of the decahydroquinoline framework, providing access to enantiomerically enriched precursors for lepadin synthesis. nih.govwikipedia.orgamazonaws.com The procedure can also facilitate the introduction of alkyl substituents at specific positions, such as C(5), enabling the synthesis of 2,3,5-trisubstituted decahydroquinolines. nih.gov
Intramolecular Aldol-Type Cyclization
Intramolecular aldol-type cyclization is another powerful synthetic tool employed in the construction of the lepadin core structure. This reaction involves the formation of a carbon-carbon bond between an enolate or enol equivalent and a carbonyl group within the same molecule, generating a cyclic β-hydroxy carbonyl compound or a related product.
In the context of lepadin synthesis, intramolecular aldol (B89426) cyclization has been effectively utilized to construct the cis-decahydroquinoline (B84933) ring system. researchgate.net One notable application involves the conversion of a bicyclic oxazino lactam intermediate into the desired cis-decahydroquinoline framework. researchgate.net This transformation is often a key step following other cyclization reactions, such as intramolecular hetero-Diels-Alder reactions. researchgate.net The stereochemical outcome of this cyclization is crucial for establishing the correct relative configuration of the decahydroquinoline core. researchgate.net Intramolecular aldol cyclization has been successfully applied in the total synthesis of various lepadins, including lepadin B. Studies have explored different conditions and substrates to optimize the stereoselectivity of this cyclization, highlighting its importance in achieving the desired lepadin stereochemistry. researchgate.net
Enantioselective Synthesis of Lepadin Alkaloids
The biological activities of natural products are often highly dependent on their absolute configuration. Therefore, enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is of paramount importance in the field of lepadin alkaloid synthesis. Various enantioselective approaches have been developed to access the naturally occurring forms of lepadins, including this compound.
One common strategy involves the use of chiral pool starting materials, leveraging the inherent stereochemistry of readily available natural products to control the stereochemistry in the synthetic route. Examples include the synthesis of lepadins from precursors derived from (S)-malic acid or L-alanine. researchgate.net
Stereocontrolled reactions play a significant role in enantioselective lepadin synthesis. These include stereoselective Diels-Alder reactions, which can establish multiple stereocenters in a single step with high efficiency. researchgate.net Stereoselective hydrogenation is another key transformation used to control the relative and absolute configuration of the decahydroquinoline core and the side chain. Tandem reactions, such as tandem ene-yne-ene ring closing metathesis followed by stereoselective hydrogenation, have also been developed for the efficient construction of the lepadin skeleton.
The first total synthesis of the enantiomers of natural lepadin F and G, referred to as ent-lepadin F and G, was achieved using a strategy featuring tandem metathesis and stereoselective hydrogenation, which also helped in assigning the absolute configuration of the natural compounds. Enantioselective total syntheses of (+)-lepadin F and (+)-lepadin G have also been reported, contributing to the unambiguous assignment of their absolute configurations. These enantioselective routes are crucial for providing access to the biologically relevant forms of lepadin alkaloids and their stereoisomers for further study.
Design and Synthesis of Lepadin Analogues and Derivatives
The synthesis of lepadin analogues and derivatives is driven by the desire to explore the relationship between their chemical structure and biological activity, potentially leading to the development of new therapeutic agents. By modifying the core structure or the side chain of natural lepadins, researchers can generate compounds with altered or improved properties.
Synthetic strategies developed for the total synthesis of natural lepadins often provide a foundation for the design and synthesis of analogues. Flexible approaches that allow for variations in substituents and stereochemistry are particularly valuable in this regard. For example, synthetic routes that can access different stereochemical types of lepadin frameworks from a common intermediate offer a versatile platform for analogue synthesis.
Biosynthetic Pathways and Precursor Studies of Lepadin Alkaloids
Proposed Biosynthetic Routes for Lepadin Alkaloids
The decahydroquinoline (B1201275) (DHQ) ring system, a common feature in lepadins, is found in various natural products from diverse sources, including plants, amphibians, and marine organisms. ub.edu This widespread occurrence suggests potentially convergent or related biosynthetic strategies.
Based on structural analysis and comparisons with other alkaloid classes, proposed biosynthetic routes for lepadin alkaloids typically involve the assembly of the decahydroquinoline core and the subsequent attachment and modification of side chains. While specific details for Lepadin G are not fully established, the general framework for lepadin biosynthesis is thought to involve the cyclization of linear or partially cyclized precursors.
Research into the synthesis of lepadins has often focused on constructing the cis-fused decahydroquinoline ring system stereoselectively, which can provide clues about how nature might achieve this complexity. mdpi.comresearchgate.netaalto.firesearchgate.net Synthetic strategies have employed methods like stereoselective cycloaddition reactions, tandem ring-closing metathesis followed by hydrogenation, and intramolecular cyclizations. researchgate.netresearchgate.netaalto.firesearchgate.netacs.org These synthetic efforts, while not directly mimicking biosynthesis, highlight the chemical transformations necessary to form the core structure.
For instance, studies on the total synthesis of ent-lepadins F and G utilized a tandem ene-yne-ene ring closing metathesis followed by stereoselective hydrogenation to construct the decahydroquinoline skeleton. acs.org The selectivity in these steps was achieved through a directed hydroxyl protection strategy. acs.org This suggests that precise control over functional group positioning and reaction conditions is likely crucial in the natural biosynthetic process as well.
Another approach to synthesizing the cis-decahydroquinoline (B84933) core of lepadins A-C and D involved a stereocontrolled Diels-Alder reaction employing a chiral dienophile. researchgate.netresearchgate.net This method rapidly constructed the core with multiple stereocenters, indicating that cycloaddition reactions could be a plausible mechanism in nature.
The structural diversity among lepadins, which differ in their side chains and oxygenation patterns, suggests that post-core modification enzymes likely play a significant role in generating the final lepadin structures from a common intermediate. nih.govmdpi.com
Investigations into Putative Biosynthetic Precursors
Identifying the specific biological precursors for lepadin alkaloids has been a subject of investigation. While direct experimental evidence detailing the incorporation of labeled precursors into lepadins is limited in the provided search results, comparisons with the biosynthesis of other alkaloid classes containing similar structural motifs offer potential insights.
Alkaloids are generally derived from amino acids or acetate (B1210297) units. For instance, quinolizidine (B1214090) alkaloids are biosynthesized from lysine (B10760008) via cadaverine. nih.govmdpi.com Indole alkaloids often originate from tryptophan. nih.gov The decahydroquinoline core of lepadins, containing a nitrogen atom, suggests that an amino acid precursor is likely involved in its formation.
Given the structure of lepadins, which feature a nitrogen-containing bicyclic system and an alkyl side chain, potential precursors could include amino acids, fatty acids, or polyketide-like intermediates. Research into the biosynthesis of other decahydroquinoline-containing alkaloids, such as those found in amphibians or plants, might offer parallels. ub.edu
Some studies on marine natural products have explored the role of microorganisms, such as bacteria, in the biosynthesis of compounds found in marine invertebrates. mdpi.com It is possible that symbiotic microorganisms associated with ascidians contribute to the production of lepadin alkaloids or their precursors. mdpi.com
While the precise early steps and key intermediates in lepadin biosynthesis, including that of this compound, require further direct biological investigation, the proposed synthetic routes and knowledge of other alkaloid biosynthetic pathways provide a foundation for future studies aimed at unraveling the natural production of these complex marine alkaloids.
Structure Activity Relationship Sar Studies of Lepadin Alkaloids
Correlation of Stereochemical Features with Biological Activities
The biological activity of lepadin alkaloids is profoundly influenced by their complex stereochemistry. These molecules are characterized by a cis-fused decahydroquinoline (B1201275) core with multiple stereocenters, typically at positions C-2, C-3, C-4a, C-5, and C-8a, as well as on the C-5 alkyl side chain. mdpi.com The precise spatial orientation of substituents at these centers is a key determinant of cytotoxic potency.
Research comparing different lepadin diastereomers has revealed significant variations in their biological effects. A notable study evaluated the antiproliferative activity of lepadin A, lepadin B, and the newer lepadin L against a panel of human cancer cell lines. The results demonstrated that lepadin A is a potent cytotoxic agent against human melanoma (A375) and colorectal carcinoma (HCT116) cells, as well as mouse myoblasts (C2C12). In stark contrast, lepadins B and L, which differ in their stereochemical configuration, exhibited only weak or no cytotoxic activity against the same cell lines. mdpi.comnih.gov This stark difference in activity underscores the critical importance of the specific stereochemical arrangement for potent cytotoxicity. Lepadin A was further found to inhibit cell migration and induce cell cycle arrest, highlighting the downstream biological consequences of its specific stereochemical structure. nih.govnih.gov
The synthesis and stereochemical assignment of lepadin G have further elucidated the role of stereoisomerism. Studies involving the total synthesis of (+)-lepadin G and its diastereomer, (+)-5'-epi-lepadin G, were undertaken to definitively assign the C5' stereochemistry in the side chain. nih.gov These synthetic efforts confirmed that even subtle stereochemical changes in remote parts of the molecule, such as the alkyl side chain, can be differentiated spectroscopically and are critical for correct structural assignment. nih.govresearchgate.net While direct comparative activity data for this compound against other isomers in the same assays are limited in the provided literature, the principle established by the dramatic activity differences between lepadin A and B suggests that the specific absolute configuration of this compound is likewise crucial for its biological function. mdpi.com The general principle in chemistry holds that the three-dimensional shape of a molecule is paramount for its interaction with biological targets like enzymes and receptors; even minor changes can lead to a complete loss of binding and, consequently, biological activity. longdom.orgnih.gov
| Compound | A375 (Melanoma) | HCT116 (Colorectal) | C2C12 (Myoblast) | HT29 (Colon) | MDA-MB-468 (Breast) |
|---|---|---|---|---|---|
| Lepadin A | Strongly Cytotoxic | Strongly Cytotoxic | Strongly Cytotoxic | Moderately Active | Inactive |
| Lepadin B | Weak/No Activity | Weak/No Activity | Weak/No Activity | Weak/No Activity | Weak/No Activity |
| Lepadin L | Weak/No Activity | Weak/No Activity | Weak/No Activity | Weak/No Activity | Weak/No Activity |
Data sourced from studies on a panel of cancer cell lines, showing the potent and specific activity of Lepadin A compared to its stereoisomers. mdpi.com
Investigation of Functional Group Contributions to Pharmacological Effects
The pharmacological profile of lepadin alkaloids is not only determined by their stereochemistry but also by the presence and arrangement of key functional groups. These groups influence the molecule's electronic properties, solubility, and ability to interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic interactions. ashp.orgresearchgate.net The core lepadin structure features a hydroxyl group (-OH) and a nitrogen atom within the decahydroquinoline ring, both of which are critical to its activity.
The hydroxyl group, typically at C-3, is a key feature. Its ability to act as both a hydrogen bond donor and acceptor is often crucial for binding to target proteins. reachemchemicals.com Modifications to this group would be expected to significantly alter biological activity. For instance, in studies on other alkaloid classes like cinchona alkaloids, modifications of a key hydroxyl group (at C-9) were shown to be a successful strategy for enhancing cytotoxic and trypanocidal activities. core.ac.uk This suggests that the C-3 hydroxyl group in lepadins is a prime target for synthetic modification to explore the SAR and potentially develop analogues with improved potency or altered activity profiles.
The basic nitrogen atom is another defining feature of alkaloids, contributing to their chemical properties and often playing a direct role in their pharmacological mechanism. florajournal.comescientificpublishers.com This nitrogen can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of enzymes or receptors. The presence of this nitrogen is fundamental to the alkaloid's structure and its ability to engage in these crucial biological interactions.
| Functional Group | Typical Location | Potential Contribution to Pharmacological Effects |
|---|---|---|
| Hydroxyl (-OH) | C-3 | Acts as a hydrogen bond donor/acceptor, critical for target binding. |
| Ring Nitrogen (Amine) | N-1 | Provides basicity; can form ionic bonds when protonated, crucial for receptor interaction. |
| Alkyl Side Chain | C-5 | Contributes to hydrophobicity and van der Waals interactions with the target. |
| Ester | Side Chain | Influences polarity, solubility, and can be a site for hydrophilic/hydrophobic interactions. |
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the binding affinity and interaction modes between a ligand, such as Lepadin G, and a target protein. This method is crucial for investigating the critical interactions that occur when an inhibitor binds to a protein. amazonaws.com The reliability of docking studies can be assessed using metrics like the root-mean-square deviation (RMSD), which measures the similarity between docked and reference structures. amazonaws.com
In studies focusing on Phosphodiesterase 10A (PDE10A), an enzyme of interest in conditions like Parkinson's disease, this compound has shown promising results. This compound exhibited a high docking score of -7.4966 with PDE10A. amazonaws.com Analysis of the molecular interactions revealed that this compound forms two hydrogen bonds with key residues in the PDE10A binding site: one with His525 at a distance of 3.17 Å and another with Asp674 at a distance of 3.14 Å. amazonaws.com These interactions were associated with binding energies of -6.6 and -1.0, respectively. amazonaws.com Molecular dynamics simulations have been employed to further validate docking results for compounds studied alongside this compound, confirming good binding potential and stable interactions with key residues within the PDE10A binding pocket. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is an important technique in drug discovery that identifies the essential chemical features necessary for a molecule to interact optimally with a specific biological target. These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic or ionizable groups, arranged in a specific three-dimensional orientation. Pharmacophore models can be derived from the structure of a protein-ligand complex (structure-based) or from a set of known active ligands (ligand-based).
The pharmacophoric features of quinoline (B57606) and quinazoline (B50416) scaffolds, which include this compound, have been highlighted in computational studies aimed at identifying PDE10A inhibitors. amazonaws.comacs.org Pharmacophore models are frequently utilized in virtual screening, a computational method used to search large chemical databases to identify compounds likely to bind to a target protein. This process helps prioritize potential drug candidates for experimental testing. Virtual screening can be effectively combined with molecular docking to enhance the identification of promising compounds.
In Silico ADMET Predictions and Drug-Likeness Assessment
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for evaluating the pharmacokinetic and safety profiles of potential drug candidates early in the discovery process. Computational tools and software, such as ADMET Predictor, are used to forecast a wide range of properties relevant to a compound's behavior in the body.
In studies evaluating a group of alkaloids including this compound, computational analyses indicated that these compounds met standard criteria for CNS-active drugs. amazonaws.comacs.org Assessment of drug-likeness, which considers molecular properties influencing factors like oral bioavailability, is also performed computationally. Metrics like the Quantitative Estimate of Drug-likeness (QED) assess the similarity of a compound's properties to those of known oral drugs, taking into account factors such as molecular weight, lipophilicity (logP), hydrogen bond counts, polar surface area, rotatable bonds, aromatic rings, and the presence of undesirable substructures (PAINS alerts).
For the top alkaloids studied alongside this compound, in silico predictions indicated they were nonmutagenic and did not trigger PAINS alerts. amazonaws.comacs.org However, these assessments also suggested potential hepatotoxicity for many of these compounds. amazonaws.comacs.org General ADMET predictions for similar compound sets have indicated favorable absorption potential with high gastrointestinal uptake, manageable distribution and metabolism, and proper excretion profiles, along with low potential for cardiovascular toxicity.
Q & A
Q. How is the stereochemistry of Lepadin G determined experimentally, and what analytical techniques are critical for resolving ambiguities in its structural assignments?
The relative stereochemistry at C5′ in this compound is resolved through comparative analysis of synthetic and natural samples using NMR. Key spectral differences (e.g., 1.93–1.75 ppm regions) distinguish epimers, supported by conformational analysis via computational methods (e.g., density functional theory). Synthetic analogs like (+)-5′-epi-Lepadin G are synthesized to validate spectral matches with natural isolates .
Q. What are the foundational synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
Total synthesis involves multi-step protocols, including Pd-catalyzed hydrogenation, Dess–Martin oxidation, and stereoselective NaBH-mediated reductions. For example, stepwise protection/deprotection (TBDPSCl, TBAF) ensures regiochemical control, while temperature-sensitive reductions (−41°C) dictate stereoselectivity at non-cyclic centers .
Q. How are this compound and its analogs isolated from natural sources, and what purification techniques are prioritized for structural validation?
Lepadins are typically isolated from marine tunicates using chromatographic methods (e.g., HPLC, flash chromatography). Structural validation relies on tandem MS, - and -NMR, and X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. What methodological challenges arise in resolving spectral contradictions between synthetic and natural this compound, and how are these discrepancies addressed?
Minor NMR discrepancies (e.g., 0.01–0.03 ppm shifts) between synthetic and natural samples may stem from solvent effects or hydrogen bonding in the cis-aza-decalin core. Computational modeling of low-energy conformers and solvent parameter adjustments (e.g., CDCl vs. DMSO-d) help reconcile differences .
Q. How does the stereochemistry at C5′ influence this compound’s biological activity, and what assays are used to quantify structure-activity relationships (SAR)?
Epimerization at C5′ alters hydrogen-bonding patterns in the side chain, impacting interactions with biological targets. SAR studies employ cytotoxicity assays (e.g., MTS-based cell proliferation) and immunogenic cell death (ICD) markers (e.g., calreticulin exposure) to evaluate stereochemical effects .
Q. What computational strategies are employed to predict the conformational dynamics of this compound, and how do these models inform experimental design?
Density functional theory (DFT) calculates equilibrium conformers, revealing energy barriers between cis- and trans-aza-decalin conformations. Molecular dynamics simulations (e.g., AMBER force fields) predict solvent-dependent behavior, guiding NMR acquisition parameters and synthetic route optimizations .
Data Analysis & Interpretation
Q. How are contradictions in biological activity data between this compound and its analogs systematically analyzed?
Contradictions (e.g., divergent IC values) are evaluated using statistical frameworks like ANOVA to identify batch-to-batch variability or assay-specific artifacts. Meta-analyses of published datasets (e.g., PubMed, SciFinder) contextualize findings against prior work .
Q. What criteria define rigorous reproducibility in this compound synthesis, and how are side products characterized?
Reproducibility requires strict adherence to stoichiometric ratios (e.g., 4.0 equiv (Boc)O) and reaction monitoring via TLC/GC-MS. Side products (e.g., over-reduced intermediates) are identified using high-resolution MS and -NMR line-shape analysis .
Methodological Resources
Q. Which databases and search strategies are recommended for locating peer-reviewed studies on this compound?
Use Google Scholar with Boolean operators (e.g., "this compound" AND "stereochemistry") and domain filters (site:.edu OR site:.gov). Prioritize journals like Biomolecules and Organic Letters for synthetic protocols .
Q. How should researchers design experiments to distinguish this compound’s mechanism of action from structurally related alkaloids?
Competitive binding assays (e.g., SPR, ITC) and gene-expression profiling (RNA-seq) isolate target-specific effects. Control experiments with Lepadin A (lacking C5′ hydroxyl) clarify functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
